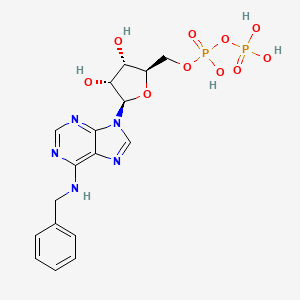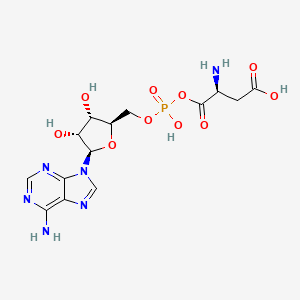
Aspartyl-adenosine-5'-monophosphate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Aspartyl-Adenosine-5’-Monophosphate typically involves the enzymatic reaction of aspartate with adenosine-5’-monophosphate. This reaction is catalyzed by asparagine synthetase, which facilitates the formation of the compound through the activation of aspartate by ATP to form Aspartyl-Adenosine-5’-Monophosphate .
Industrial Production Methods: Industrial production methods for Aspartyl-Adenosine-5’-Monophosphate often involve the use of recombinant enzymes expressed in Escherichia coli. The enzymes are produced in the form of inclusion bodies, which can be purified and used as stable and reusable heterogeneous catalysts .
Chemical Reactions Analysis
Types of Reactions: Aspartyl-Adenosine-5’-Monophosphate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different derivatives.
Reduction: Reduction reactions can modify the functional groups within the molecule.
Substitution: Substitution reactions can occur at the phosphate group or the adenosine moiety.
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions for these reactions vary depending on the desired product and the specific reaction being performed .
Major Products: The major products formed from these reactions include various derivatives of Aspartyl-Adenosine-5’-Monophosphate, which can have different biological and chemical properties.
Scientific Research Applications
Aspartyl-Adenosine-5’-Monophosphate has a wide range of scientific research applications, including:
Chemistry: It is used as a model compound for studying enzymatic reactions and nucleotide metabolism.
Biology: The compound is involved in various biochemical pathways and is used to study protein synthesis and cellular metabolism.
Medicine: Aspartyl-Adenosine-5’-Monophosphate has potential therapeutic applications, particularly in the treatment of metabolic disorders and as a component of drug formulations.
Industry: It is used in the production of recombinant enzymes and as a catalyst in various industrial processes
Mechanism of Action
The mechanism of action of Aspartyl-Adenosine-5’-Monophosphate involves its role as a substrate for asparagine synthetase. The enzyme catalyzes the formation of asparagine from aspartate and adenosine-5’-monophosphate, with the compound acting as an intermediate in this reaction. The molecular targets and pathways involved include the activation of aspartate by ATP and the subsequent transfer of the activated aspartate to the adenosine moiety .
Comparison with Similar Compounds
Adenosine-5’-Monophosphate: A nucleotide that is structurally similar but lacks the aspartyl group.
Guanosine-5’-Monophosphate: Another nucleotide with a different nucleobase.
Cytidine-5’-Monophosphate: A nucleotide with a cytosine base instead of adenine.
Uniqueness: Aspartyl-Adenosine-5’-Monophosphate is unique due to its specific role in enzymatic reactions involving asparagine synthetase. Its structure allows it to act as an intermediate in the synthesis of asparagine, which is not a function shared by the other similar nucleotides .
Properties
Molecular Formula |
C14H19N6O10P |
|---|---|
Molecular Weight |
462.31 g/mol |
IUPAC Name |
(3S)-3-amino-4-[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-4-oxobutanoic acid |
InChI |
InChI=1S/C14H19N6O10P/c15-5(1-7(21)22)14(25)30-31(26,27)28-2-6-9(23)10(24)13(29-6)20-4-19-8-11(16)17-3-18-12(8)20/h3-6,9-10,13,23-24H,1-2,15H2,(H,21,22)(H,26,27)(H2,16,17,18)/t5-,6+,9+,10+,13+/m0/s1 |
InChI Key |
QPBSGQWTJLPZNF-VWJPMABRSA-N |
Isomeric SMILES |
C1=NC(=C2C(=N1)N(C=N2)[C@H]3[C@@H]([C@@H]([C@H](O3)COP(=O)(O)OC(=O)[C@H](CC(=O)O)N)O)O)N |
Canonical SMILES |
C1=NC(=C2C(=N1)N(C=N2)C3C(C(C(O3)COP(=O)(O)OC(=O)C(CC(=O)O)N)O)O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-Amino-3-[5-(Amino-Carboxy-Methyl)-2,3-Dihydro-Isoxazol-3-Ylsulfanyl]-Propionic Acid](/img/structure/B10778353.png)
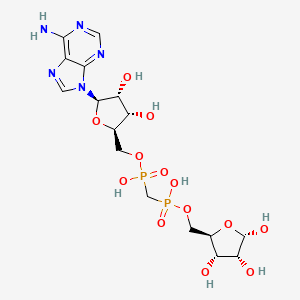
![2-[3,4-Dihydroxy-2-hydroxymethyl-5-(2-hydroxy-nonyl)-tetrahydro-furan-2-yloxy]-6-hydroxymethyl-tetra hydro-pyran-3,4,5-triol](/img/structure/B10778366.png)
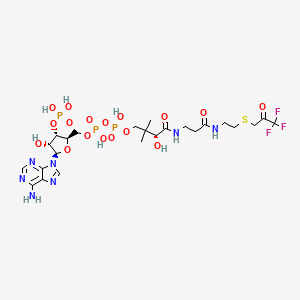
![[2-Aminomethyl-5-Oxo-4-(4-Oxo-Cyclohexa-2,5-Dienylmethyl)-4,5-Dihydro-Imidazol-1-Yl]-Acetaldehyde](/img/structure/B10778377.png)
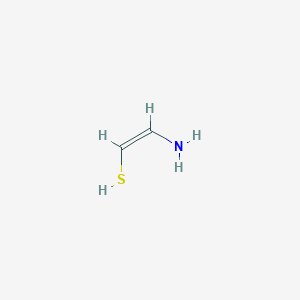
![[5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methyl 9-[(8R,9S,13S,14S,17S)-3,17-dihydroxy-13-methyl-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-16-yl]nonanoate](/img/structure/B10778380.png)
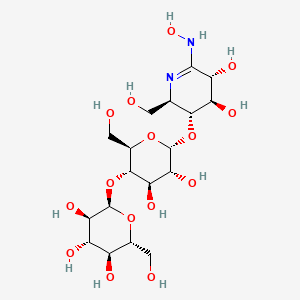
![pyridin-3-ylmethyl N-[(2R)-1-[[(3S)-1-hydroxy-2-oxo-5-phenylpentan-3-yl]amino]-1-oxo-3-phenylpropan-2-yl]carbamate](/img/structure/B10778391.png)
![(5r,6s,7s,8s)-5-Hydroxymethyl-6,7,8-Trihydroxy-Tetrazolo[1,5-a]Piperidine](/img/structure/B10778395.png)
![2-(5-{5-[Amino(iminio)methyl]-1H-benzimidazol-2-YL}-2'-methoxy-6-oxido-1,1'-biphenyl-3-YL)succinate](/img/structure/B10778398.png)
